Product packaging for 2-[(2-Cyanoethyl)amino]benzoic acid(Cat. No.:CAS No. 62985-18-6)

2-[(2-Cyanoethyl)amino]benzoic acid

Cat. No.: B1618171
CAS No.: 62985-18-6
M. Wt: 190.2 g/mol
InChI Key: OHJGTMYUTVYOQY-UHFFFAOYSA-N
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Description

Contextual Significance of Aminobenzoic Acid Scaffolds in Organic Synthesis

Aminobenzoic acids are a class of aromatic compounds that serve as crucial building blocks in the field of organic synthesis. nih.gov Their structure, which features both an amino group and a carboxylic acid group attached to a benzene (B151609) ring, provides a versatile platform for creating a wide array of more complex molecules. nih.gov This dual functionality allows for various chemical modifications, making them key precursors in the synthesis of pharmaceuticals, dyes, and polymers. nih.govmdpi.com

In the pharmaceutical industry, aminobenzoic acid scaffolds are integral to the development of numerous drugs. mdpi.commdpi.com For instance, para-aminobenzoic acid (PABA) is a well-known intermediate in the biosynthesis of folic acid in bacteria. patsnap.comwikipedia.org This biochemical pathway has been a critical target for the development of sulfonamide antibacterial agents, which act by mimicking PABA to inhibit folic acid synthesis. patsnap.com The structural framework of aminobenzoic acid is also found in a significant percentage of commercially available drugs. wikipedia.org Their derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents. mdpi.commdpi.com

Rationale for Investigating N-Substituted Anthranilic Acid Derivatives

Anthranilic acid, or 2-aminobenzoic acid, is an isomer of aminobenzoic acid that has attracted considerable research interest. The investigation of N-substituted anthranilic acid derivatives, where the hydrogen atom of the amino group is replaced by another functional group, is driven by the potential to create novel compounds with enhanced or entirely new biological activities. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B1618171 2-[(2-Cyanoethyl)amino]benzoic acid CAS No. 62985-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-cyanoethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-3-7-12-9-5-2-1-4-8(9)10(13)14/h1-2,4-5,12H,3,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJGTMYUTVYOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300698
Record name 2-[(2-cyanoethyl)amino]benzoic acid
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62985-18-6
Record name NSC138381
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-cyanoethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 2 2 Cyanoethyl Amino Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group in 2-[(2-cyanoethyl)amino]benzoic acid is a key site for various chemical modifications, including the formation of esters, amides, acid halides, and anhydrides, as well as undergoing decarboxylation under specific conditions.

Esterification and Amidation Reactions

Esterification of N-substituted anthranilic acids is a common transformation. For instance, N-aryl anthranilic acids can be converted to their corresponding esters. nih.govijpsonline.com The synthesis of various esters of N-arylanthranilic acids, such as meclofenamic, flufenamic, and mefenamic acids, has been reported, yielding compounds with notable pharmacological activities. nih.gov While specific examples for the direct esterification of this compound are not extensively detailed in readily available literature, the general principles of Fischer esterification, using an alcohol in the presence of an acid catalyst, are applicable. medcraveonline.com The reaction of N-substituted anthranilic acids with alcohols can be influenced by the nature of the N-substituent and the reaction conditions.

Amidation of the carboxylic acid functionality of N-substituted anthranilic acids is another important transformation, leading to the formation of anthranilamides. These reactions are typically carried out by activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine. afjbs.com The direct condensation of a carboxylic acid and an amine to form an amide is also a widely used method. nih.gov The synthesis of amide derivatives of N-phenyl anthranilic acid has been documented, highlighting the utility of this reaction in medicinal chemistry. afjbs.com

Table 1: Examples of Esterification and Amidation of N-Substituted Anthranilic Acids

Starting MaterialReagent(s)Product TypeReference
N-Aryl Anthranilic AcidAlcohol, Acid CatalystN-Aryl Anthranilic Acid Ester nih.govijpsonline.com
N-Phenyl Anthranilic AcidThionyl Chloride, then AmineN-Phenyl Anthranilamide afjbs.com
Anthranilic Acid DerivativesAlcoholsEsters medcraveonline.com
Anthranilic Acid DerivativesAminesAmides nih.gov

Derivatization to Acid Halides and Anhydrides

The conversion of the carboxylic acid group of this compound to more reactive intermediates like acid halides and anhydrides is a crucial step for subsequent transformations. Acid chlorides of N-aryl-anthranilic acids can be prepared by reacting the free acid with a halogenating agent such as thionyl chloride. google.com

Acid anhydrides of N-substituted anthranilic acids can be synthesized by reacting an alkali metal salt of the acid with the corresponding acid chloride. google.com Another approach involves the reaction of N-acylated anthranilic acids with dehydrating agents. researchgate.net The formation of anhydrides from N-alkylated anthranilic acids has been observed to occur rapidly under certain conditions due to the high nucleophilicity of the carboxylate ions.

Decarboxylation Pathways

The decarboxylation of anthranilic acid and its derivatives, which involves the removal of the carboxyl group as carbon dioxide, can be achieved under various conditions. Heating N-substituted anthranilic acids above their melting point can induce decarboxylation. researchgate.net The process can also be catalyzed by acids. researchgate.net For some N-aryl and N-alkyl anthranilic acids, decarboxylation can be a competing reaction pathway during other transformations. researchgate.net It has been noted that in some instances, decarboxylation of anthranilic acid derivatives can lead to the formation of benzyne (B1209423) intermediates. ijpsjournal.com

Transformations at the Secondary Amine Moiety

The secondary amine in this compound offers another reactive site for functionalization, allowing for the introduction of a variety of substituents through N-alkylation, N-arylation, acylation, and sulfonylation reactions.

Further N-Substitution Reactions (e.g., N-Alkylation, N-Arylation)

The nitrogen atom of the secondary amine can be further alkylated or arylated to introduce additional diversity. N-alkylation of anthranilic acid derivatives can be achieved, although in some cases, O-alkylation of the carboxylate can be a competing reaction. sciencemadness.org The synthesis of N-alkyl anthranilic acids can also be accomplished via the SNAr reaction of unprotected 2-fluoro- or 2-methoxybenzoic acids with lithioamides. researchgate.netnih.gov

N-arylation of N-substituted anthranilic acids can be achieved through copper-catalyzed reactions. ijpsjournal.com For example, regioselective copper-catalyzed amination of bromobenzoic acids with various aliphatic and aromatic amines provides a route to N-alkyl and N-aryl anthranilic acids. ijpsjournal.com The synthesis of various N-aryl anthranilic acid derivatives has been accomplished through Ullmann condensation. ijpsonline.com

Table 2: Examples of N-Substitution Reactions of Anthranilic Acid Derivatives

Reaction TypeReagents/CatalystsProductReference
N-AlkylationChloroacetonitrile, NaHCO3O-alkylated product sciencemadness.org
N-AlkylationLithioamidesN-Alkyl Anthranilic Acid researchgate.netnih.gov
N-ArylationCopper CatalystN-Aryl Anthranilic Acid ijpsjournal.com
N-ArylationUllmann CondensationN-Aryl Anthranilic Acid ijpsonline.com

Acylation and Sulfonylation Processes

The secondary amine of this compound can undergo acylation with acylating agents like acetic anhydride (B1165640) to form N-acyl derivatives. researchgate.net The acylation of basic salts of anthranilic acid has been studied, revealing that both O-acylation and N-acylation can occur. sciencemadness.org

Sulfonylation of the amino group leads to the formation of sulfonamide derivatives. For example, N-tosyl anthranilic acid has been synthesized and utilized in further reactions. ijpsjournal.com The synthesis of sulfonated anthranilic acids can also be achieved through sulfonation of precursor molecules followed by other transformations.

Oxidation and Reduction Chemistry of the Amine

The secondary amine functionality in this compound is susceptible to both oxidation and reduction reactions, influenced by the nature of the reagents and reaction conditions.

Oxidation: The anodic oxidation of N-alkylanilines, a class of compounds structurally related to this compound, can lead to a variety of products. acs.org The specific outcomes are highly dependent on factors such as the bulk of the alkyl group, the concentration of the parent compound, current density, and the basicity of the solution. acs.org Generally, these oxidations can result in head-to-tail and tail-to-tail coupling reactions, forming substituted diphenylamines and benzidines, respectively. acs.org For instance, the anodic oxidation of N-methylaniline in aqueous solutions predominantly yields benzidine (B372746) derivatives. acs.org In some cases, further oxidation can lead to the formation of quinone-like structures. researchgate.net Chemical oxidation using reagents like peroxomonophosphoric acid has also been studied for N-alkylanilines, proceeding via an oxygen atom transfer mechanism. ias.ac.in The presence of surfactants can influence the rate of such oxidation reactions. ias.ac.in

Reduction: The secondary amine group itself is generally stable to typical reducing conditions used for other functional groups. However, reductive N-alkylation of nitroarenes can be a route to synthesize N-alkylanilines. nih.gov This one-pot reaction involves the reduction of a nitro group to an amine, which is then alkylated in situ. nih.gov While not a direct reduction of the amine in this compound, this highlights a synthetic pathway to related structures.

Reactivity of the Cyanoethyl Group

The cyanoethyl group, characterized by the presence of a nitrile (-C≡N) function, imparts specific reactivity to the molecule.

Nitrile Hydrolysis and Reduction Reactions

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic aqueous conditions. openstax.org The reaction proceeds through an initial nucleophilic attack on the electrophilic carbon of the nitrile, forming an imine anion intermediate which is then further hydrolyzed. openstax.org This transformation would convert the cyanoethyl group into a carboxyethyl group, yielding 2-[(2-carboxyethyl)amino]benzoic acid.

Reduction: The nitrile group can be reduced to a primary amine (R-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4). openstax.orgyoutube.com This reaction involves the nucleophilic addition of a hydride ion to the polar carbon-nitrogen triple bond. openstax.org In the context of this compound, this would result in the formation of 2-{[3-aminopropyl]amino}benzoic acid. Catalytic hydrogenation can also be employed for nitrile reduction, although careful selection of the catalyst and reaction conditions is necessary to avoid affecting other functional groups in the molecule. youtube.comgoogle.com

Cycloaddition and Condensation Reactions Involving the Nitrile

Cycloaddition Reactions: Aromatic nitriles can participate in various cycloaddition reactions, leading to the formation of heterocyclic compounds. numberanalytics.comnumberanalytics.com These include [3+2] cycloadditions with 1,3-dipoles like azides to form tetrazoles. numberanalytics.comtandfonline.com The nitrile group can also react with alkenes or alkynes in [2+2] cycloadditions to form four-membered rings. numberanalytics.com These reactions are valuable for synthesizing complex heterocyclic structures. numberanalytics.com

Condensation Reactions: The nitrile group can undergo condensation reactions with various nucleophiles. For example, reaction with aminothiols can lead to the formation of thiazoline (B8809763) rings. nih.gov The reactivity of the aromatic nitrile in such condensations is influenced by the electronic properties of the aromatic ring. nih.gov Condensation reactions of nitriles with polyhydroxyphenols have also been reported to form phenolic acids. acs.org Furthermore, nitriles can participate in aldol-type additions under basic conditions, where the alpha-hydrogens to the nitrile are acidic enough to be deprotonated, and the resulting carbanion can attack a carbonyl compound. youtube.com

Cyclization Reactions and Heterocycle Formation from this compound Analogues

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of various nitrogen-containing heterocycles through cyclization reactions.

Intramolecular Cyclization Pathways

Formation of Nitrogen-Containing Heterocycles

Derivatives of anthranilic acid are widely used in the synthesis of nitrogen-containing heterocycles, particularly quinazolines and quinazolinones. nih.govnih.gov A common method involves the reaction of an anthranilic acid derivative with a one-carbon unit, such as formamide (B127407), to construct the quinazolinone ring system. generis-publishing.comwipo.int The initial step is often the acylation of the anthranilic acid, followed by ring closure. nih.gov The presence of the cyanoethyl group in this compound offers additional possibilities for forming more complex fused heterocyclic systems. For example, the nitrile group could be involved in a cyclization reaction after an initial reaction at the amino or carboxyl group. The synthesis of various nitrogen-containing heterocycles often relies on the strategic use of functionalized starting materials like aminoazoles, which can act as nucleophiles in cyclization reactions. frontiersin.org

Coordination Chemistry: Ligand Synthesis and Metal Complexation Studies of this compound and Related Schiff Bases

The coordination chemistry of this compound and its derivatives, particularly Schiff bases, is a significant area of study due to the versatile chelating abilities of these ligands. The presence of multiple donor atoms—specifically the carboxylate oxygen, the secondary amine nitrogen, and the nitrile nitrogen in the parent molecule, or the imine nitrogen in its Schiff base derivatives—allows for the formation of stable complexes with a variety of transition metals. These complexes are of interest for their potential applications in catalysis and materials science.

Schiff bases derived from amino acids are particularly noteworthy for their ability to form stable metal chelates. rroij.com The condensation of the primary or secondary amino group of an amino acid with an aldehyde or ketone results in a Schiff base ligand containing an azomethine group (-C=N-). rroij.com This group, in conjunction with other functional groups like the carboxylate, provides effective binding sites for metal ions. rroij.comchesci.com

The chelation of this compound and its related Schiff bases with transition metals typically involves the carboxylate group and the nitrogen atom of the amino or imine functionality. The cyanoethyl group can also potentially participate in coordination, although it is less common. The deprotonated carboxylate group acts as a primary binding site, while the nitrogen atom serves as a secondary donor, leading to the formation of a stable five- or six-membered chelate ring with the metal ion.

In the case of Schiff bases formed from the condensation of an amino-substituted benzoic acid with an aldehyde like salicylaldehyde (B1680747), the resulting ligand can act as a bidentate or tridentate ligand. For instance, a Schiff base derived from 2-aminobenzoic acid and salicylaldehyde can coordinate to a metal ion through the carboxylate oxygen, the imine nitrogen, and potentially the phenolic oxygen of the salicylaldehyde moiety. psu.edu This multidentate character enhances the stability of the resulting metal complexes. psu.edu

Studies on related systems, such as the complexes of a Schiff base derived from 2-aminobenzoic acid and salicylaldehyde with Mn(II) and Ni(II), have shown the formation of 1:1 metal-to-ligand complexes. psu.edu Potentiometric studies of these complexes revealed high stability constants, indicating the formation of thermodynamically stable compounds. psu.edu The non-electrolytic nature of these complexes in solution, as determined by molar conductance measurements, suggests that the ligand neutralizes the charge of the metal ion, forming neutral chelate complexes. psu.edu

The coordination environment around the metal center can vary depending on the metal ion, the stoichiometry of the complex, and the presence of other coordinating solvent molecules or anions. Geometries such as octahedral and tetragonally distorted octahedral have been observed in complexes with related Schiff base ligands. nih.gov

The synthesis of metal complexes of this compound and its Schiff base derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For Schiff base complexes, the ligand is often synthesized in situ by the condensation of the amino acid derivative with an aldehyde, followed by the addition of the metal salt. rroij.comrasayanjournal.co.in Alternatively, the Schiff base can be isolated first and then reacted with the metal salt. psu.edu

The general procedure for synthesizing a Schiff base from an aminobenzoic acid involves refluxing the aminobenzoic acid with an aldehyde (e.g., salicylaldehyde) in a solvent like ethanol (B145695). rroij.compsu.edu The resulting Schiff base can then be precipitated, filtered, and purified. rroij.compsu.edu To synthesize the metal complex, the Schiff base ligand is dissolved in a suitable solvent, and a solution of the metal salt (e.g., chloride or acetate (B1210297) salt) is added. rroij.comrasayanjournal.co.in The reaction mixture is often refluxed to ensure complete complexation. chesci.com The resulting solid complex is then filtered, washed, and dried. rasayanjournal.co.in

Characterization of the synthesized Schiff bases and their metal complexes is carried out using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for confirming the formation of the Schiff base and its coordination to the metal ion. The disappearance of the C=O stretching vibration of the aldehyde and the appearance of a new band corresponding to the C=N (azomethine) stretching vibration confirms the formation of the Schiff base. Upon complexation, a shift in the C=N stretching frequency to a lower wavenumber is typically observed, indicating the coordination of the imine nitrogen to the metal ion. Furthermore, changes in the stretching frequencies of the carboxylate group (asymmetric and symmetric stretches) provide evidence for its involvement in coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the Schiff base ligand in solution. The spectra provide information about the different protons and carbons in the molecule, confirming its structure. nih.gov

Elemental Analysis: Elemental analysis (CHN analysis) is used to determine the empirical formula of the synthesized complexes, which helps in establishing the metal-to-ligand stoichiometry.

Molar Conductance Measurements: These measurements are performed on solutions of the complexes to determine their electrolytic or non-electrolytic nature. Low molar conductance values are indicative of non-electrolytic complexes. psu.edu

Magnetic Susceptibility Measurements: These measurements help in determining the geometry of the complexes by providing information about the number of unpaired electrons in the metal ion.

Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. nih.gov

UV-Visible Spectroscopy: Electronic spectra can provide information about the geometry of the metal complexes.

The following tables summarize the synthesis and characterization data for metal complexes of Schiff bases derived from aminobenzoic acids, which serve as models for the coordination chemistry of derivatives of this compound.

Table 1: Synthesis of a Representative Schiff Base Ligand

ReactantsSolventReaction ConditionProduct
2-Aminobenzoic acid and Salicylaldehyde (1:1 molar ratio)EthanolReflux for 2 hours2-[(2-hydroxybenzylidene)amino]benzoic acid (Schiff Base)

Data based on the synthesis of a related Schiff base. rroij.compsu.edu

Table 2: Characterization Data for Representative Metal(II) Schiff Base Complexes

ComplexColorMolar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)Proposed Geometry
[Mn(L)(H₂O)₂]Light BrownLow (non-electrolyte)Octahedral
[Ni(L)(H₂O)₂]GreenLow (non-electrolyte)Octahedral
[Co(L)₂]·1.5H₂OOctahedral
[Ni(L)₂]·H₂OOctahedral
[Cu(L)₂]·4.5H₂OTetragonally distorted octahedral

L represents a Schiff base ligand derived from an aminobenzoic acid derivative. Data for Mn and Ni complexes are based on a 1:1 stoichiometry with a Schiff base from 2-aminobenzoic acid and salicylaldehyde. psu.edu Data for Co, Ni, and Cu complexes are based on a 1:2 stoichiometry with a Schiff base from sulfathiazole (B1682510) and salicylaldehyde. nih.gov

Table 3: Key IR Spectral Bands (cm⁻¹) for a Representative Schiff Base and its Metal Complexes

Compoundν(C=N) Azomethineνas(COO⁻)νs(COO⁻)ν(M-N)ν(M-O)
Schiff Base Ligand~1620
Metal(II) ComplexShift to lower frequency~1590~1440~500-550~400-450

Frequencies are approximate and based on data from related Schiff base complexes.

Advanced Spectroscopic and Structural Characterization of 2 2 Cyanoethyl Amino Benzoic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules, including 2-[(2-cyanoethyl)amino]benzoic acid. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. libretexts.org For aromatic compounds like this compound, protons on the benzene (B151609) ring typically resonate in the downfield region (δ 6.5-8.0 ppm) due to the ring current effect. Protons on the ethyl chain and those adjacent to the nitrogen and cyano groups will have distinct chemical shifts, providing a complete picture of the proton framework.

For the parent compound, 2-aminobenzoic acid, ¹H NMR spectra have been recorded in various solvents. hmdb.cahmdb.ca In deuterated water (D₂O), the aromatic protons exhibit complex multiplets, while in DMSO-d₆, distinct signals for the amino and carboxylic acid protons can be observed. rsc.org For instance, in one study, the ¹H NMR spectrum of 2-aminobenzoic acid in CD₃OD showed specific chemical shifts for its protons. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Related Benzoic Acid Derivatives

CompoundSolventAromatic Protons (ppm)Other Protons (ppm)
2-Aminobenzoic acid rsc.orgDMSO-d₆6.51-7.61 (m)5.82 (s, 2H, NH₂)
3-Aminobenzoic acid rsc.orgDMSO-d₆6.73-7.15 (m)5.29 (s, 2H, NH₂)
4-Aminobenzoic acid rsc.orgDMSO-d₆6.51-7.61 (m)5.82 (s, 2H, NH₂)
2-Acetylaminobenzoic acid researchgate.netDMSO-d₆6.8-7.6 (m)3.8 (s, 3H, COCH₃), 10.8 (s, 1H, COOH)

This table is for illustrative purposes and shows data for related compounds to provide context for the expected spectral regions for this compound.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, with its chemical shift indicating its chemical environment. savemyexams.com In this compound, separate signals are expected for the carboxylic acid carbon, the aromatic carbons, the cyano carbon, and the two carbons of the ethyl group.

The chemical shift of the carboxyl carbon is typically found significantly downfield (around 165-185 ppm). oregonstate.edu Aromatic carbons resonate in the range of 110-160 ppm, with those directly attached to substituents showing distinct shifts. savemyexams.com The cyano group carbon appears around 110-125 ppm. savemyexams.com The carbons of the ethyl group will have shifts influenced by the neighboring amino and cyano groups.

Published data for 2-aminobenzoic acid shows the carboxyl carbon at approximately 171.9 ppm and aromatic carbons in the range of 111.9 to 152.9 ppm. rsc.org The specific substitution pattern of the amino and carboxylic acid groups influences the precise chemical shifts of the aromatic carbons. fiu.edudocbrown.info

Table 2: Representative ¹³C NMR Chemical Shifts for 2-Aminobenzoic Acid

Carbon AtomChemical Shift (ppm) rsc.org
Carboxyl (C=O)171.9
C-N (Aromatic)152.9
Aromatic CH135.3
Aromatic CH132.9
Aromatic C (ipso-COOH)118.0
Aromatic CH116.9
Aromatic CH111.9

This table presents experimental data for 2-aminobenzoic acid to illustrate the expected chemical shift ranges.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. For this compound, COSY would show correlations between the protons on the ethyl chain and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, HMBC could show a correlation between the NH proton and the carbons of the ethyl group and the aromatic ring, confirming the connectivity of the side chain to the benzoic acid moiety.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), and C-H and C=C stretching and bending vibrations of the aromatic ring. researchgate.net The stretching vibrational frequency of the C=O bond in benzoic acid derivatives is known to correlate with their pKa values. nih.gov

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds and symmetric vibrations, making it a good complementary technique to IR. For instance, the C=C stretching vibrations of the aromatic ring and the C≡N stretch would likely show strong signals in the Raman spectrum. researchgate.net

Table 3: Expected IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
Carboxylic AcidC=O stretch1700-1725
Secondary AmineN-H stretch3300-3500
NitrileC≡N stretch2220-2260
Aromatic RingC-H stretch3000-3100
Aromatic RingC=C stretch1450-1600

This table is based on typical frequency ranges for the indicated functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for amino acids and their derivatives include the loss of water ([M - H₂O]⁺), ammonia (B1221849) ([M - NH₃]⁺), and carbon monoxide ([M - CO]⁺). nih.gov For benzoic acid derivatives, characteristic fragments corresponding to the loss of the hydroxyl group ([M - OH]⁺) and the entire carboxyl group ([M - COOH]⁺) are often observed. docbrown.infolibretexts.org The presence of the cyanoethyl group would lead to specific fragmentation patterns related to this side chain.

Analysis of related compounds like 2-methylbenzoic acid shows a molecular ion peak at m/z 136, with fragmentation patterns providing clues to its structure. chegg.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound itself was not found in the provided search results, studies on related compounds like 2-acetylaminobenzoic acid researchgate.net and 4-[(2-phenylethyl)amino]benzoic acid nih.gov demonstrate the power of this technique. These studies reveal details about the planarity of the molecule, the conformation of the side chains, and how the molecules pack in the crystal lattice, often forming dimers or extended networks through hydrogen bonding. researchgate.netnih.gov For instance, the crystal structure of a related arylhydrazone derivative highlights the role of intermolecular hydrogen bonding in its solid-state assembly. nih.gov A crystal structure of this compound would definitively establish its molecular geometry and intermolecular interactions in the solid state.

Advanced Analytical Techniques for Purity Assessment and Quantification in Research Contexts

The rigorous characterization of a chemical compound is fundamental to ensuring the reliability and reproducibility of research findings. For a molecule such as this compound, a multifaceted analytical approach is imperative to ascertain its purity and to quantify it accurately in various matrices. In a research setting, this goes beyond simple confirmation of identity and delves into the detection and quantification of potential impurities, isomers, and residual starting materials. Advanced analytical techniques, often used in combination, provide the necessary sensitivity, selectivity, and accuracy for these demanding applications.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment of non-volatile organic compounds like this compound. royalsocietypublishing.orgliberty.edu Given the aromatic and amino acid-like moieties in its structure, reversed-phase HPLC is a particularly suitable technique. nih.gov In this method, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The purity of a sample can be determined by the presence of a single, sharp peak at a characteristic retention time. The area under this peak is proportional to the concentration of the compound, allowing for quantification when calibrated with a known standard. For enhanced detection, especially at low concentrations, a UV detector can be used, leveraging the aromatic ring's ability to absorb ultraviolet light. myfoodresearch.comjocpr.com The development of a robust HPLC method would involve optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a pH modifier like trifluoroacetic acid), flow rate, and column temperature to achieve optimal separation from any potential impurities. researchgate.net Furthermore, chiral HPLC techniques could be employed to separate and quantify enantiomers if the synthesis could potentially result in a racemic mixture. sigmaaldrich.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for the identification and quantification of volatile and semi-volatile impurities that may be present in a sample of this compound. rsc.org While the compound itself may have low volatility, GC-MS is invaluable for detecting residual solvents or by-products from its synthesis. For the analysis of the cyano functional group, derivatization techniques can be employed to increase volatility and improve chromatographic behavior. rsc.orgnih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios. nih.gov This combination allows for the confident identification of unknown impurities. Isotope dilution GC-MS, where a known amount of an isotopically labeled standard is added to the sample, can provide highly accurate quantification. nih.govresearchgate.net

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary method for determining the purity of organic compounds with high precision and accuracy, without the need for a reference standard of the analyte itself. researchgate.netnih.govacs.org In ¹H qNMR, the integral of a specific proton signal of the target molecule is compared to the integral of a known amount of an internal standard with a certified purity. acs.org This allows for a direct calculation of the absolute purity of the this compound sample. nih.gov The non-destructive nature of NMR also means the sample can be recovered for further experiments. acs.org The selection of an appropriate internal standard and a suitable deuterated solvent is critical for accurate results. researchgate.net

Elemental Analysis provides a fundamental assessment of a compound's purity by determining the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). azom.comwikipedia.orgresearchgate.net For this compound (C₁₀H₁₀N₂O₂), the theoretical elemental composition can be calculated. The experimentally determined percentages from combustion analysis must fall within a narrow range of the theoretical values (typically ±0.4%) to confirm the compound's elemental integrity and high purity. royalsocietypublishing.org While it does not identify specific impurities, it is an excellent tool for detecting the presence of inorganic impurities or significant organic contaminants that would alter the elemental ratios. wikipedia.orgaccessengineeringlibrary.com

The following table summarizes these advanced analytical techniques and their specific applications in the context of this compound research.

Analytical TechniquePrincipleApplication for this compoundKey Research Findings
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a mobile liquid phase.Purity assessment, quantification, and separation of isomers.Enables the determination of purity with high accuracy and can be adapted for chiral separations. liberty.edunih.govjocpr.comsigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Identification and quantification of volatile impurities and synthetic by-products.Allows for the detection of trace-level impurities and provides structural confirmation through mass fragmentation patterns. rsc.orgnih.govnih.gov
Quantitative Nuclear Magnetic Resonance (qNMR) Relates the integrated signal of a nucleus to the molar quantity of the substance.Absolute purity determination without the need for a specific reference standard of the analyte.Provides a highly accurate and non-destructive method for purity assessment. researchgate.netnih.govacs.orgacs.orgyoutube.com
Elemental Analysis Combustion of the sample to determine the percentage of constituent elements.Confirmation of elemental composition and overall purity.Verifies that the empirical formula of the synthesized compound is correct within a narrow margin of error. royalsocietypublishing.orgazom.comwikipedia.orgresearchgate.netaccessengineeringlibrary.com

Computational and Mechanistic Investigations of 2 2 Cyanoethyl Amino Benzoic Acid and Its Transformations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Detailed computational studies are essential for a fundamental understanding of a molecule's behavior. For 2-[(2-Cyanoethyl)amino]benzoic acid, such studies are currently unavailable.

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies for this compound have been identified in the scientific literature. DFT calculations are a powerful tool for investigating the electronic structure, molecular orbitals (such as HOMO and LUMO), and other key molecular properties. While DFT studies have been performed on related compounds, like 2-[(2-substitutedphenyl)carbamoyl]benzoic acids, this data cannot be extrapolated to accurately describe this compound.

Conformational Analysis and Energetics

The flexibility of the cyanoethylamino side chain suggests that this compound can exist in multiple conformations. A comprehensive conformational analysis would identify the most stable geometric arrangements and the energy barriers between them. However, no research detailing the conformational landscape or the relative energetics of different isomers of this compound has been published.

Reaction Mechanism Elucidation for Synthetic Pathways and Transformations

Understanding the mechanisms of chemical reactions is crucial for optimizing synthetic routes and predicting product formation. For this compound, detailed mechanistic investigations are lacking.

Transition State Characterization

The synthesis of this compound, likely through the cyanoethylation of 2-aminobenzoic acid, involves the formation of one or more transition states. Characterizing these high-energy structures is fundamental to understanding the reaction pathway. Currently, there is no published research that computationally characterizes the transition states involved in either the synthesis or subsequent transformations of this molecule.

Kinetic and Thermodynamic Aspects of Reactions

A quantitative analysis of the kinetic and thermodynamic parameters of a reaction provides insight into its rate and equilibrium position. Data regarding the activation energy, reaction rates, and enthalpy or Gibbs free energy changes for the synthesis or reactions of this compound are not available in the scientific literature. While thermodynamic data for the parent compound, 2-aminobenzoic acid, exists, this information is not transferable to its N-substituted derivatives.

Structure-Reactivity and Structure-Property Relationship Studies in this compound Analogues

The chemical behavior and physical characteristics of organic molecules are intrinsically linked to their molecular structure. In the case of analogues of this compound, systematic modifications to the core scaffold can lead to significant shifts in reactivity and properties. These relationships are crucial for the rational design of new materials and compounds with tailored functionalities.

The core structure of this compound features three key components amenable to modification: the benzoic acid ring, the secondary amino group, and the cyanoethyl substituent. Structure-reactivity and structure-property relationship studies often involve the systematic alteration of these components.

Influence of Substituents on the Benzoic Acid Ring:

The electronic nature of substituents on the aromatic ring can profoundly impact the acidity of the carboxylic acid group and the nucleophilicity of the amino group. Electron-withdrawing groups (EWGs) are expected to increase the acidity of the benzoic acid moiety due to inductive and resonance effects, while simultaneously decreasing the basicity of the amino group. Conversely, electron-donating groups (EDGs) would have the opposite effect.

A pertinent example can be drawn from studies on para-aminobenzoic acid (PABA), a structural isomer of the aminobenzoic acid core. In PABA, the relative positioning of the amino and carboxylic acid groups affects its electronic properties and crystal packing. nih.govresearchgate.net The α-form of PABA exhibits intermolecular hydrogen bonding between carboxylic acid dimers and between the amino and carboxylic acid moieties. nih.gov The introduction of a cyanoethyl group, as in this compound, adds another layer of complexity, influencing the intramolecular and intermolecular interactions.

Modifications of the Amino and Cyanoethyl Groups:

Alterations to the linker between the amino group and the cyano function, or replacement of the cyano group itself, would also lead to predictable changes in reactivity and properties. For example, increasing the length of the alkyl chain from ethyl to propyl or butyl could impact the molecule's flexibility and its ability to engage in intramolecular hydrogen bonding. This, in turn, can affect the crystal packing and solid-state properties.

The cyano group itself is a key functional moiety. Its strong electron-withdrawing nature influences the basicity of the adjacent amino group. Furthermore, the cyano group can participate in various chemical transformations and engage in specific intermolecular interactions, such as dipole-dipole interactions and weak hydrogen bonds. Replacing the cyano group with other functionalities, such as an ester or an amide, would fundamentally alter the electronic landscape and the types of non-covalent interactions the molecule can form.

The following table summarizes the expected effects of substituting different functional groups at various positions on the this compound scaffold.

Modification Position Expected Effect on Reactivity and Properties
Electron-Withdrawing Group (e.g., -NO₂)Benzoic Acid RingIncreased acidity of COOH, decreased basicity of NH, altered polarity.
Electron-Donating Group (e.g., -OCH₃)Benzoic Acid RingDecreased acidity of COOH, increased basicity of NH, altered polarity.
Lengthening Alkyl ChainCyanoethyl GroupIncreased flexibility, potential changes in intramolecular bonding and crystal packing.
Replacement of Cyano GroupCyanoethyl GroupSignificant changes in electronic properties and intermolecular interaction potential.

Molecular Modeling of Intermolecular Interactions and Self-Assembly

Computational modeling provides a powerful lens through which to investigate the intricate world of intermolecular interactions and the resulting self-assembly of molecules like this compound. These models allow for the prediction and analysis of non-covalent forces that govern the formation of supramolecular structures.

The key intermolecular interactions expected to play a role in the self-assembly of this compound include hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Hydrogen Bonding:

The molecule possesses both hydrogen bond donors (the carboxylic acid -OH and the secondary amine -NH) and hydrogen bond acceptors (the carbonyl oxygen, the amino nitrogen, and the cyano nitrogen). This allows for a rich variety of hydrogen bonding motifs.

Carboxylic Acid Dimers: A common and strong interaction involves the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules.

Amino-Carboxylic Acid Interactions: Hydrogen bonds can form between the amino group of one molecule and the carboxylic acid group of another.

Cyano Group Participation: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, interacting with the -NH or -OH groups of neighboring molecules.

Computational studies on similar molecules, such as para-aminobenzoic acid (PABA), have highlighted the importance of hydrogen bonding in dictating crystal packing. researchgate.net Density functional theory (DFT) calculations have been used to model these interactions and predict their influence on the solid-state structure. nih.govresearchgate.net

π-π Stacking:

The presence of the benzoic acid ring facilitates π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. These interactions, while weaker than hydrogen bonds, are crucial for the stabilization of larger assemblies. The nature and strength of π-π stacking can be influenced by substituents on the aromatic ring.

Role of the Cyano Group:

The cyano group introduces a strong dipole moment into the molecule, leading to significant dipole-dipole interactions that can influence molecular alignment in the solid state. Furthermore, the cyano group can participate in what are known as "π-hole" interactions, where the electropositive region on the carbon atom of the C≡N group can interact with electron-rich regions of adjacent molecules. mdpi.com

Self-Assembly into Supramolecular Structures:

The interplay of these various intermolecular forces can lead to the self-assembly of this compound into well-defined supramolecular architectures, such as sheets, ribbons, or other complex structures. The final morphology of these assemblies is a delicate balance of the strengths and directionalities of the different non-covalent interactions.

Molecular modeling techniques, such as molecular dynamics (MD) simulations and quantum theory of atoms in molecules (QTAIM) analysis, can be employed to explore the potential energy landscapes of self-assembly and to characterize the nature and strength of the intermolecular interactions. nih.gov For instance, QTAIM can be used to identify and quantify the strength of hydrogen bonds and other non-covalent interactions within a simulated molecular cluster.

The following table outlines the primary intermolecular interactions and their potential roles in the self-assembly of this compound.

Interaction Type Participating Groups Significance in Self-Assembly
Hydrogen Bonding-COOH, -NH, C≡NPrimary driving force for the formation of defined, directional structures.
π-π StackingBenzoic Acid RingContributes to the stabilization of larger aggregates and influences packing efficiency.
Dipole-Dipole InteractionsC≡N, C=OInfluences the relative orientation of molecules within an assembly.

The self-assembly of amino acid derivatives and other functionalized aromatic molecules into nanoscale structures is an active area of research, with potential applications in materials science and nanotechnology. nih.govbeilstein-journals.orgnih.govrsc.orgresearchgate.net Computational modeling serves as an indispensable tool in this field, providing insights that guide the design and synthesis of new functional materials.

Derivatives and Analogues of 2 2 Cyanoethyl Amino Benzoic Acid: Synthesis and Chemical Diversification

Ring-Substituted 2-[(2-Cyanoethyl)amino]benzoic Acid Derivatives

The aromatic ring of this compound is amenable to various substitution reactions, enabling the introduction of diverse functional groups that can significantly alter its electronic and steric properties.

Halogenation

Halogenation of the benzoic acid ring can be achieved through established electrophilic aromatic substitution protocols. For instance, the introduction of chlorine or bromine can be accomplished using reagents like sulfuryl chloride, N-chlorosuccinimide (NCS), or N-bromosuccinimide (NBS). google.com The conditions for these reactions, including the choice of solvent and temperature, are critical to control the regioselectivity and yield of the halogenated products. For example, the direct halogenation of 2-aminobenzoic acid derivatives can lead to the formation of various isomers, and specific reaction conditions are required to favor the desired substitution pattern. google.com

Nitration

Nitration of the benzoic acid core introduces a nitro group onto the aromatic ring, a versatile functional group that can be further transformed into other functionalities. The nitration of benzoic acid itself typically yields 3-nitrobenzoic acid under cold conditions using a mixture of concentrated nitric acid and sulfuric acid. truman.edu It is crucial to maintain low temperatures throughout the reaction to minimize the formation of ortho and para isomers. truman.edugoogle.com This same principle applies to the nitration of this compound, where the amino group's directing effects must be considered. The electron-donating nature of the amino group can influence the position of nitration, potentially leading to a mixture of products. Careful optimization of reaction conditions, such as temperature and the ratio of nitrating agents, is essential to achieve the desired regioselectivity. truman.eduresearchgate.net

Alkylation

Alkylation of the aromatic ring, while less common than halogenation or nitration for this specific scaffold, can be achieved through Friedel-Crafts type reactions. However, the presence of the amino and carboxyl groups can complicate these reactions. The amino group can react with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. Therefore, protection of the amino group may be necessary before carrying out the alkylation.

A summary of representative ring-substituted derivatives is presented in the table below.

Substitution TypeReagents and ConditionsProduct Type
Halogenation N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a suitable solvent. google.comChloro- or Bromo-substituted derivatives. google.com
Nitration Concentrated HNO₃ and H₂SO₄ at low temperatures (e.g., 0°C). truman.edugoogle.comNitro-substituted derivatives. truman.edu
Alkylation Alkyl halide and a Lewis acid catalyst (e.g., AlCl₃), often requiring protection of the amino group.Alkyl-substituted derivatives.

Modifications at the Cyanoethyl Chain

The cyanoethyl chain offers another avenue for structural diversification, allowing for changes in length, branching, and the introduction of new functional groups.

Elongation and Branching

While direct elongation of the existing cyanoethyl chain is synthetically challenging, analogues with longer or branched chains can be synthesized by using different starting materials. For example, instead of acrylonitrile (B1666552), other α,β-unsaturated nitriles can be reacted with 2-aminobenzoic acid to introduce variations in the chain length and substitution pattern. The introduction of branching can also be achieved by using substituted acrylonitriles in the initial synthesis. nih.gov

Functionalization

The nitrile group of the cyanoethyl chain is a versatile functional handle that can be transformed into other chemical moieties. For instance, reduction of the nitrile can yield a primary amine, creating a diamino derivative. Hydrolysis of the nitrile group can lead to a carboxylic acid, resulting in a dicarboxylic acid derivative. These transformations significantly alter the polarity and reactivity of the molecule.

The following table outlines potential modifications to the cyanoethyl chain.

ModificationSynthetic ApproachResulting Functional Group
Chain Elongation Reaction of 2-aminobenzoic acid with longer chain α,β-unsaturated nitriles.Longer alkyl chain with a terminal nitrile.
Chain Branching Use of substituted acrylonitriles in the initial synthesis. nih.govBranched alkyl chain with a terminal nitrile.
Nitrile Reduction Catalytic hydrogenation or reduction with agents like lithium aluminum hydride.Primary amine.
Nitrile Hydrolysis Acid or base-catalyzed hydrolysis.Carboxylic acid.

Derivatization of the Benzoic Acid Carboxyl Group

The carboxylic acid group is a key site for derivatization, enabling the formation of esters, amides, and lactones, which can modulate the compound's physicochemical properties.

Formation of Esters

Esterification of the benzoic acid group can be achieved through various methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. google.comorgsyn.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. dtic.mildtic.mil Transesterification is another method where an existing ester is reacted with a different alcohol. google.com For instance, the synthesis of various aminobenzoate esters has been reported through these methods. google.comgoogle.comnist.gov

Formation of Amides

Amide derivatives can be synthesized by reacting the carboxylic acid with an amine. libretexts.org Similar to esterification, this can be achieved by first converting the carboxylic acid to an acyl chloride, followed by reaction with an amine. dtic.mil Coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are also commonly used to facilitate the direct formation of amides from carboxylic acids and amines. libretexts.orgnih.gov A variety of amides have been synthesized from related aminobenzoic acids. dtic.mildtic.milashdin.com

Formation of Lactones

Intramolecular cyclization of a suitably functionalized derivative of this compound can lead to the formation of lactones. For example, if the cyanoethyl chain is modified to contain a hydroxyl group, an intramolecular esterification could yield a lactone. The formation of lactones from carboxylic acids can be promoted by various reagents and conditions. organic-chemistry.orgmdpi.comnii.ac.jp While direct lactone formation from the parent compound is not straightforward, derivatives can be designed to undergo this cyclization. organic-chemistry.org

A summary of the derivatization of the carboxyl group is provided in the table below.

DerivativeSynthetic MethodKey Reagents
Esters Fischer Esterification, Acyl Chloride Formation, Transesterification. google.comorgsyn.orgAlcohol, Acid Catalyst, Thionyl Chloride. google.comdtic.mildtic.mil
Amides Acyl Chloride Formation, Amide Coupling. dtic.millibretexts.orgAmine, Thionyl Chloride, Coupling Agents (e.g., DCC). dtic.milnih.gov
Lactones Intramolecular Esterification of a hydroxy-functionalized derivative. organic-chemistry.orgmdpi.comnii.ac.jpDehydrating agents or specific lactonization catalysts. organic-chemistry.org

Synthesis of Polymeric and Oligomeric Structures Incorporating this compound Moieties

The bifunctional nature of this compound, possessing both a carboxylic acid and a secondary amine, makes it a suitable monomer for the synthesis of polymers and oligomers.

Poly(amino acid)s and related polymers can be synthesized through polycondensation reactions. For instance, the polymerization of p-aminobenzoic acid has been explored to create high molecular weight, thermally resistant polyamides. google.com Similarly, this compound could potentially be polymerized to form novel polyamides with cyanoethyl side chains. The synthesis of poly(o-aminobenzoic acid) has also been reported, highlighting the potential for creating polymers from related aminobenzoic acids. researchgate.net The presence of the cyano group in the side chain could offer unique properties to the resulting polymer, such as increased polarity or the ability to undergo further chemical modifications. researchgate.net The synthesis of net anionic poly(β-amino ester)s has been demonstrated, which involves post-polymerization modification to introduce charged groups. nih.gov A similar strategy could be applied to polymers derived from this compound.

Design and Synthesis of Advanced Scaffolds Featuring the this compound Framework

The this compound framework can serve as a building block for the construction of more complex, advanced chemical scaffolds. Its inherent functionality allows for its integration into larger molecular architectures through various chemical transformations.

For example, the amino and carboxyl groups can participate in cyclization reactions to form heterocyclic systems. The synthesis of 2-aminobenzothiazoles, a biologically significant scaffold, often involves the cyclization of substituted anilines. nih.govmdpi.comnih.gov Derivatives of this compound could potentially be utilized in similar cyclization strategies to generate novel benzothiazole-containing structures.

Furthermore, the combination of the aromatic ring and the reactive functional groups allows for the development of fused ring systems. The synthesis of fused lactones through transition-metal-catalyzed C-H functionalization of aromatic carboxylic acids has been demonstrated, offering a pathway to complex polycyclic structures. nii.ac.jp This type of methodology could be applied to this compound to create novel, rigid scaffolds.

The versatility of the this compound structure makes it a valuable starting material for the exploration of new chemical space and the development of molecules with tailored properties for a range of scientific applications.

Applications in Organic Synthesis and Materials Science Research Derived from 2 2 Cyanoethyl Amino Benzoic Acid

Role as a Versatile Synthetic Building Block for Complex Organic Architectures

2-[(2-Cyanoethyl)amino]benzoic acid serves as an exemplary building block in organic synthesis, primarily due to the presence of three distinct reactive sites: the aromatic ring, the secondary amino group, and the carboxylic acid function. This trifecta of functionality allows for sequential and controlled reactions to build complex molecular frameworks. The anthranilic acid portion is a well-established synthon for creating fused heterocyclic systems, while the cyanoethyl arm offers a handle for further derivatization or participation in cyclization reactions. nih.govcapes.gov.br

The compound's utility stems from its ability to undergo reactions at each functional group independently. For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides. The amino group can participate in N-alkylation, N-acylation, or condensation reactions. The aromatic ring is susceptible to electrophilic substitution, and the nitrile group can be hydrolyzed, reduced, or used in cycloadditions. This versatility enables chemists to use it as a linchpin in multi-step syntheses, leading to intricate molecules that would be challenging to assemble otherwise.

Precursor in the Synthesis of Heterocyclic Compounds

A significant application of this compound is its use as a precursor for synthesizing heterocyclic compounds, most notably quinazolines and quinazolinones. nih.govresearchgate.net These scaffolds are of immense interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. nih.gov The synthesis of the quinazolinone ring system often involves the cyclization of an anthranilic acid derivative. researchgate.net

In the case of this compound, the molecule can undergo intramolecular or intermolecular cyclization reactions. For example, heating the acid with an amine in the presence of a dehydrating agent like phosphorus trichloride (B1173362) can lead to the formation of 2,3-disubstituted quinazolin-4-ones. researchgate.net The cyanoethyl group can either be retained as a substituent on the final heterocyclic product or participate in more complex cascade reactions, leading to polycyclic systems. The reaction of the anthranilic acid core with reagents like formamide (B127407) or the treatment of its derived benzoxazinone (B8607429) with amines are established methods for creating the quinazolinone skeleton. researchgate.net

Heterocyclic SystemSynthetic ApproachPrecursor Role of this compound
Quinazolin-4-ones Condensation and cyclizationProvides the core benzene (B151609) ring and N-1 atom of the quinazolinone structure.
Benzoxazinones Acylation and intramolecular cyclizationThe amino and carboxyl groups react to form the heterocyclic ring.
Triazolo[4,3-a]quinazolin-5-ones Multi-step synthesis from quinazolinoneServes as the initial building block for the quinazolinone intermediate. nih.gov

Contribution to Asymmetric Synthesis Methodologies

Asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral molecule, is critical in pharmaceutical development. rsc.org This is often achieved using chiral ligands or catalysts that can influence the stereochemical outcome of a reaction. nih.gov Amino acids are highly valued as synthons for the creation of such chiral ligands because they provide a readily available source of chirality. capes.gov.br

While direct applications of this compound in published asymmetric synthesis methodologies are not prominent, its structure holds significant potential. The compound itself is achiral; however, it can serve as a precursor for the development of novel chiral ligands. For example, the carboxylic acid and secondary amine could be used to build more complex structures, such as P,N-ligands (e.g., phosphinooxazolines), which have proven highly effective in asymmetric catalysis. nih.gov The synthesis of chiral ligands often involves combining a chiral backbone, for which a derivative of this amino acid could serve, with donor atoms that coordinate to a metal center. researchgate.net The development of chiral ligands from derivatives of this compound represents a potential area for future research.

Development of Novel Ligands for Catalysis and Coordination Chemistry

The structure of this compound is well-suited for acting as a ligand in coordination chemistry. The presence of both a "hard" oxygen donor (from the carboxylate) and a "softer" nitrogen donor (from the amino group) allows it to function as a bidentate chelating agent, forming stable complexes with a variety of transition metals. nih.govchesci.com The nitrile group could also potentially coordinate to a metal center, allowing for tridentate coordination.

These metal complexes have potential applications in catalysis. It is well-documented that metal complexes involving amino acid or Schiff base ligands can catalyze a range of organic transformations, including oxidation and epoxidation reactions. nih.govsemanticscholar.org For instance, complexes of metals like copper, nickel, iron, and vanadium with ligands derived from aminobenzoic acids have been synthesized and studied for their catalytic and biological activities. chesci.comresearchgate.net The specific electronic and steric properties imparted by the this compound ligand could lead to catalysts with unique reactivity and selectivity.

Potential Metal IonLikely Coordination SitesPotential GeometryPossible Catalytic Application
Copper(II)Amino Nitrogen, Carboxylate OxygenSquare Planar or Distorted OctahedralOxidation Reactions
Nickel(II)Amino Nitrogen, Carboxylate OxygenSquare Planar or OctahedralCross-Coupling Reactions
Iron(III)Amino Nitrogen, Carboxylate OxygenOctahedralOxidation, Radical Reactions
Vanadium(IV) (as VO2+)Amino Nitrogen, Carboxylate OxygenSquare PyramidalEpoxidation of Alkenes
Chromium(III)Amino Nitrogen, Carboxylate OxygenOctahedralPolymerization

Exploration of this compound in Advanced Materials Development

The development of advanced materials with specific functions is a rapidly growing area of research. Aminobenzoic acid derivatives are recognized as valuable components in materials science, finding use in polymers, dyes, and diagnostic agents. nih.govnih.gov For example, p-aminobenzoic acid (PABA) is known for its UV-absorbing properties, and 2-phenylbenzothiazole (B1203474) derivatives are explored as imaging agents for amyloid plaques. nih.govnih.gov

This compound possesses several features that make it an attractive candidate for materials development. The amino and carboxylic acid groups can undergo polycondensation reactions to form polyamides or polyesters. The aromatic ring can be integrated into conjugated polymer backbones, potentially leading to materials with interesting electronic or photophysical properties. Furthermore, the nitrile group is a versatile functional handle that can be modified post-polymerization or used to tune the material's properties, such as solubility and thermal stability. Its structural similarity to precursors for benzothiazoles suggests it could also be a building block for fluorescent dyes and sensors. nih.gov

Future Research Directions and Unexplored Avenues for 2 2 Cyanoethyl Amino Benzoic Acid Research

In-Depth Investigation of Under-Explored Reaction Pathways

Although the fundamental reactivity of the carboxylic acid and secondary amine groups of 2-[(2-Cyanoethyl)amino]benzoic acid is well-documented, a significant portion of its chemical potential is yet to be explored. Future studies should investigate more complex and unconventional transformations to generate novel molecular structures.

The nitrile group, a versatile functional handle, has been relatively underutilized in the context of this molecule. Its conversion into amines, amides, tetrazoles, or other nitrogen-containing heterocycles could produce a wide range of new compounds with potential biological or material applications.

Promising Areas for Reaction Pathway Exploration:

Reaction TypePotential Application
Multicomponent Reactions (MCRs) Using this compound as a building block in reactions like the Ugi or Passerini to rapidly create molecular complexity.
Cyclization Reactions Exploring intramolecular cyclizations involving the nitrile group to construct novel heterocyclic systems, such as quinoline (B57606) derivatives.
Photoredox Catalysis Employing visible-light-mediated reactions to achieve bond-forming processes not possible through traditional thermal methods.
C-H Activation Investigating the direct functionalization of the aromatic C-H bonds to introduce new substituents and expand the molecule's chemical diversity.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, which involves the continuous movement of reagents through a reactor, provides substantial benefits in safety, scalability, and process control over traditional batch production. The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms. This shift would not only make its production safer and more efficient but also allow for the rapid optimization of reaction conditions and the on-demand synthesis of compound libraries.

The integration of automated synthesis platforms with machine learning algorithms could further expedite the discovery of new derivatives and their applications. By systematically altering reaction parameters and starting materials, these systems can efficiently explore a vast chemical space to identify optimal conditions.

Future Focus for Technological Integration:

TechnologyObjective
Flow Reactor Development Designing and fabricating specialized micro- or meso-scale flow reactors for the synthesis and modification of the target compound.
Real-Time Reaction Monitoring Integrating in-line analytical techniques (e.g., IR, NMR, HPLC) for immediate feedback and rapid optimization.
Automated Library Synthesis Creating automated platforms for the high-throughput synthesis of a diverse library of derivatives for screening purposes.

Advanced Computational Design for Rational Synthesis and Application Development

Computational chemistry and molecular modeling are indispensable tools for predicting molecular properties and reactivity, thereby guiding experimental work. For this compound, computational studies can be instrumental in forecasting its behavior and designing novel applications.

Density Functional Theory (DFT) can be used to clarify reaction mechanisms, predict spectroscopic characteristics, and evaluate the stability of various conformers. Molecular docking simulations can forecast the binding affinity of its derivatives to biological targets, aiding in the design of new therapeutic agents.

Key Computational Research Avenues:

Computational MethodApplication
Mechanistic Studies (DFT) Modeling reaction pathways for synthesis and functionalization to understand experimental outcomes.
Virtual Screening Using molecular docking to identify potential biological targets for derivatives.
Materials Property Prediction Employing computational models to predict the electronic, optical, and mechanical properties of derived polymers or coordination complexes.

Exploration of Supramolecular Chemistry and Self-Assembled Systems based on this compound

The presence of multiple hydrogen bond donors and acceptors makes this compound an excellent building block for constructing supramolecular assemblies. The formation of ordered structures through non-covalent interactions is a key aspect of crystal engineering and materials science.

Future research should focus on this molecule's capacity to form complex hydrogen-bonded networks. The addition of metal ions could lead to coordination polymers or metal-organic frameworks (MOFs) with porous structures applicable in gas storage, separation, and catalysis. The self-assembly of amphiphilic derivatives into micelles, vesicles, or gels presents another promising research direction.

Specific Research Directions in Supramolecular Chemistry:

Research AreaGoal
Crystal Engineering Systematically co-crystallizing the molecule with other compounds to create new crystalline materials with customized properties.
Metal-Organic Frameworks (MOFs) Using the molecule as an organic linker to construct novel MOFs with unique topologies and functions.
Supramolecular Gels Designing derivatives that self-assemble into soft materials for applications in drug delivery and tissue engineering.
Liquid Crystals Investigating the potential for derivatives to form liquid crystalline phases for use in display technologies.

Q & A

Q. What are the recommended synthetic routes for 2-[(2-Cyanoethyl)amino]benzoic acid?

A two-step synthesis can be adapted from methods used for structurally related benzoic acid derivatives. First, coupling a cyanoethylamine group to a benzoic acid scaffold via nucleophilic substitution or amidation. Second, purification via recrystallization using polar solvents. Microwave-assisted synthesis (e.g., dry media under controlled irradiation) may improve yield and reduce reaction time .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include triclinic space group P1P\overline{1}, unit cell dimensions (a,b,ca, b, c, α,β,γ\alpha, \beta, \gamma), and hydrogen-bonding motifs (e.g., O—H⋯O and C—H⋯O interactions stabilizing the lattice). Refinement software like SHELXL is used to analyze displacement parameters and thermal ellipsoids .

Q. What analytical techniques validate the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures chemical purity. Complementary methods include:

  • Raman spectroscopy : Identifies functional groups (e.g., cyano stretch at ~2200 cm1^{-1}) and monitors crystallization .
  • Elemental analysis : Confirms C, H, N composition within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does polymorphism affect the physicochemical properties of this compound derivatives?

Polymorph screening via solvent evaporation or slurry crystallization can reveal distinct crystal forms. For example, Cl-to-CH3_3 substitution in analogs alters hydrogen-bonding networks, impacting solubility and melting points. Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs, while Hirshfeld surface analysis quantifies intermolecular interactions .

Q. What strategies control crystallization using polymeric heteronuclei?

Polymeric templates (e.g., 2-[(4-vinylphenyl)amino]benzoic acid/divinylbenzene copolymers) can direct crystal nucleation. Raman spectra and SEM imaging assess polymorph selectivity. Optimal polymer concentrations (1–10 mol%) reduce induction times and improve crystal habit uniformity .

Q. How can computational methods predict the bioactivity of this compound analogs?

Density functional theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins, such as cyclooxygenase-2 (COX-2) for anti-inflammatory applications. In silico ADMET predictions (e.g., SwissADME) prioritize analogs with favorable pharmacokinetics .

Methodological Notes

  • Synthetic Optimization : Monitor reactions via thin-layer chromatography (TLC) and optimize pH to prevent cyano group hydrolysis.
  • Crystallization : Use slow cooling (0.1°C/min) in ethanol/water mixtures to grow diffraction-quality crystals .
  • Data Contradictions : Conflicting solubility reports may arise from polymorphic impurities; always characterize batches with DSC and XRD .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-Cyanoethyl)amino]benzoic acid
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.